molecular formula C28H31F2N9O2 B609050 MIPS-9922 CAS No. 1416956-33-6

MIPS-9922

Cat. No.: B609050
CAS No.: 1416956-33-6
M. Wt: 563.6138
InChI Key: VOPWCDJBVPMVLJ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MIPS-9922 is a potent and selective PI3Kβ inhibitor with antiplatelet activity. This compound potently inhibited ADP-induced washed platelet aggregation. It also inhibited integrin αIIbβ3 activation and αIIbβ3 dependent platelet adhesion to immobilized vWF under high shear. This compound prevented arterial thrombus formation in the in vivo electrolytic mouse model of thrombosis without inducing prolonged bleeding or excess blood loss.

Properties

CAS No.

1416956-33-6

Molecular Formula

C28H31F2N9O2

Molecular Weight

563.6138

IUPAC Name

(S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1

InChI Key

VOPWCDJBVPMVLJ-FQEVSTJZSA-N

SMILES

O=C([C@H](CC1=CC=CC=C1)N)N(CC2)CCN2C3=NC(N4CCOCC4)=NC(N5C(C(F)F)=NC6=C5C=CC=C6)=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MIPS-9922;  MIPS 9922;  MIPS9922.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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